1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of benzyl compounds followed by cyclization with appropriate reagents. One common method includes the use of 4-bromobenzyl bromide as a starting material, which undergoes nucleophilic substitution reactions to introduce the pyrazole ring. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as N-bromosuccinimide (NBS) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow protocols for bromination, utilizing compact fluorescent lamps (CFL) for radical reactions. This method ensures efficient conversion of benzylic compounds to brominated derivatives, which are then cyclized to form the desired pyrazole compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the bromine site.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological processes. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
4-Bromobenzyl alcohol: Used in similar synthetic applications but lacks the pyrazole ring, making it less versatile in certain reactions.
Benzyl bromide: A simpler compound used for introducing benzyl groups in organic synthesis.
Uniqueness: 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of the bromobenzyl group and the pyrazole ring, providing enhanced reactivity and a broader range of applications in chemical and biological research.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIISSXHEMUEORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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